Brivanib (CAS 649735-46-6), also known as BMS-540215, is a highly potent, ATP-competitive dual inhibitor of vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR)[1]. In preclinical and analytical settings, it is primarily utilized to investigate angiogenesis, particularly in models where tumors have developed adaptive evasive resistance to selective VEGF blockade. As the active free-base moiety, Brivanib demonstrates an IC50 of 25 nM against human VEGFR-2 and 148 nM against FGFR-1[1]. For procurement professionals and assay developers, distinguishing between this active free base and its highly soluble prodrug counterpart (Brivanib alaninate) is critical for ensuring assay compatibility, as the free base is strictly required for cell-free biochemical assays and direct in vitro cellular screening where metabolic prodrug cleavage is absent [2].
Generic substitution of Brivanib with standard anti-angiogenic multi-kinase inhibitors like Sorafenib fails because Sorafenib lacks the necessary FGFR inhibitory profile required to suppress FGF-mediated compensatory angiogenesis [2]. Furthermore, substituting Brivanib free base (BMS-540215) with its prodrug form, Brivanib alaninate (BMS-582664), in biochemical or standard in vitro cellular assays will yield false negatives. The free base exhibits extremely low aqueous solubility (<1 μg/mL at pH 6.5) but is immediately active against target kinases [1]. In contrast, the alaninate prodrug provides high aqueous solubility (73 mg/mL) for in vivo oral dosing but remains inactive until it undergoes enzymatic ester cleavage, typically requiring liver S9 fractions or in vivo metabolism [1]. Consequently, selecting the correct chemical form is an absolute prerequisite for assay validity.
In cell-free biochemical assays, the free base Brivanib (BMS-540215) acts as a direct ATP-competitive inhibitor, achieving an IC50 of 25 nM against VEGFR-2 and 148 nM against FGFR-1 [2]. The prodrug form, Brivanib alaninate, is an L-alanine ester designed for in vivo absorption and requires metabolic conversion to liberate this active moiety. Because ester cleavage is remarkably low in standard human plasma and requires liver metabolism, using the prodrug in cell-free kinase assays or standard cell cultures without metabolic activation will fail to replicate the target inhibition [1].
| Evidence Dimension | Requirement for metabolic activation in vitro |
| Target Compound Data | Brivanib free base (Directly active, IC50 = 25 nM for VEGFR-2) |
| Comparator Or Baseline | Brivanib alaninate (Requires liver S9 fraction/in vivo cleavage for activity) |
| Quantified Difference | Immediate in vitro activity vs. reliance on enzymatic ester cleavage |
| Conditions | Cell-free kinase assay / in vitro screening |
Buyers must procure the free base (BMS-540215) for biochemical and direct cellular assays, as the prodrug will not be efficiently converted to the active form in vitro.
Standard multi-kinase inhibitors like Sorafenib primarily target VEGFR, PDGFR, and RAF, but lack potent activity against FGFR. Sorafenib demonstrates a VEGFR-2 IC50 of ~90 nM but fails to suppress FGFR-driven compensatory angiogenesis[2]. Brivanib provides potent dual inhibition, with a VEGFR-2 IC50 of 25 nM and robust FGFR-1/2/3 inhibition (IC50s of 148 nM, 125 nM, and 68 nM, respectively) [1]. This dual profile makes Brivanib an essential tool compound for modeling and overcoming evasive resistance to first-line VEGF-only inhibitors.
| Evidence Dimension | FGFR-1 Inhibitory Potency |
| Target Compound Data | Brivanib (IC50 = 148 nM) |
| Comparator Or Baseline | Sorafenib (Inactive against FGFR) |
| Quantified Difference | Brivanib provides functional FGFR blockade, whereas Sorafenib does not |
| Conditions | In vitro kinase profiling |
Researchers modeling resistance to standard anti-angiogenic therapies must select Brivanib over Sorafenib to effectively block the FGF-mediated escape pathway.
The selection between Brivanib free base and its prodrug is heavily dictated by formulation requirements. Brivanib free base exhibits extremely poor aqueous solubility (<1 μg/mL at pH 6.5), which leads to dissolution rate-limited absorption and poor oral bioavailability at high doses [1]. To overcome this in animal models, the L-alanine prodrug (Brivanib alaninate) was developed, which increases aqueous solubility to 73 mg/mL at pH 5.8 [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Brivanib free base (<1 μg/mL at pH 6.5) |
| Comparator Or Baseline | Brivanib alaninate (73 mg/mL at pH 5.8) |
| Quantified Difference | >73,000-fold increase in aqueous solubility for the prodrug form |
| Conditions | Aqueous buffer at mildly acidic to neutral pH |
For in vivo oral dosing studies requiring completely aqueous vehicles, buyers must procure Brivanib alaninate, whereas the free base is strictly for DMSO-solubilized in vitro work.
Because it is the directly active ATP-competitive moiety, Brivanib free base (BMS-540215) is the mandatory choice for cell-free kinase assays, structural co-crystallization studies, and high-throughput screening against VEGFR and FGFR panels. The prodrug form cannot be used in these scenarios due to the lack of esterase activity required for conversion [1].
In human umbilical vein endothelial cells (HUVECs) or other in vitro cellular models stimulated by VEGF or basic FGF, Brivanib free base should be utilized to directly measure the inhibition of receptor phosphorylation (e.g., VEGFR-2, FGFR-1) and downstream ERK1/2 and Akt signaling, avoiding the variable and often insufficient prodrug conversion rates in standard cell culture media [2].
In translational oncology research, Brivanib is utilized as a benchmark dual-inhibitor to study tumors that have developed adaptive resistance to first-line agents like Sorafenib or Sunitinib. Its specific ability to block the compensatory FGF signaling pathway makes it an indispensable tool for validating new combination therapies or resistance-breaking strategies[2].
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